

SU-8 Photoresist Spin Coating: Application Notes and Protocols

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Compound of Interest

Compound Name: SU-8000

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This document provides detailed application notes and protocols for the use of SU-8, a common negative photoresist, in microfabrication. The following sections outline the relationship between spin coating speed and resulting film thickness for various SU-8 formulations and provide a comprehensive experimental workflow for SU-8 processing.

Data Presentation: SU-8 Spin Speed vs. Thickness

The thickness of the SU-8 photoresist layer is a critical parameter in microfabrication and is primarily controlled by the spin speed during the coating process and the viscosity of the SU-8 formulation. The following tables provide approximate thickness values for various SU-8 formulations at different spin speeds. These values are intended as a starting point, and optimal parameters may vary based on specific equipment and environmental conditions.

SU-8 2000 Series

The SU-8 2000 series offers a range of viscosities, allowing for the creation of films from 0.5 to over 200 μm in a single coat.^[1]

Product Name	Viscosity (cSt)	Thickness (μm) @ 1000 rpm	Thickness (μm) @ 2000 rpm	Thickness (μm) @ 3000 rpm
SU-8 2002	7.5	2.5	1.8	1.5
SU-8 2005	40	7	5	4
SU-8 2007	100	10	7	6
SU-8 2010	230	20	14	10
SU-8 2015	575	35	25	18
SU-8 2025	2500	50	35	25
SU-8 2035	4500	70	50	35
SU-8 2050	12900	100	70	50
SU-8 2075	29000	150	100	75

Data compiled from multiple sources. Actual thicknesses may vary.[\[2\]](#)[\[3\]](#)

SU-8 3000 Series

The SU-8 3000 series is an improved formulation with better adhesion and reduced stress, suitable for films from 4 to 120 μm.[\[4\]](#)[\[5\]](#)

Product Name	Viscosity (cSt)	Thickness (μm) @ 1000 rpm	Thickness (μm) @ 2000 rpm	Thickness (μm) @ 3000 rpm
SU-8 3005	65	10	6	4
SU-8 3010	340	25	15	10
SU-8 3025	4400	65	40	25
SU-8 3035	7400	85	55	35
SU-8 3050	12000	120	75	50

Data compiled from multiple sources. Actual thicknesses may vary.[\[5\]](#)[\[6\]](#)

Experimental Protocol: SU-8 Processing Workflow

This protocol outlines a standard procedure for processing SU-8 photoresist. It is crucial to perform these steps in a cleanroom environment to avoid contamination.

Substrate Preparation

Proper substrate cleaning is essential for good adhesion of the SU-8 film.

- **Solvent Clean:** Begin by cleaning the substrate with a solvent such as acetone, followed by isopropyl alcohol (IPA), and finally rinse with deionized (DI) water.
- **Dehydration Bake:** To ensure the surface is free of moisture, bake the substrate on a hot plate at 200°C for at least 5 minutes.[\[7\]](#)
- **Adhesion Promoter (Optional):** For applications requiring enhanced adhesion, an adhesion promoter like HMDS can be applied.[\[5\]](#)

Spin Coating

The spin coating process determines the thickness and uniformity of the SU-8 layer.

- **Dispense:** Dispense approximately 1 ml of SU-8 per inch of substrate diameter onto the center of the substrate.[\[7\]](#)
- **Spread Cycle:** Ramp the spinner to 500 rpm at an acceleration of 100 rpm/second. Hold at this speed for 5-10 seconds to allow the resist to spread across the substrate.[\[7\]](#)
- **Spin Cycle:** Ramp to the final desired spin speed (refer to the tables above) at an acceleration of 300 rpm/second and hold for 30 seconds.[\[7\]](#)

Soft Bake

The soft bake step removes solvent from the photoresist layer.

- Place the coated substrate on a precisely leveled hot plate.

- The bake time and temperature depend on the SU-8 formulation and film thickness. A two-step bake is often recommended to minimize stress. For example, a bake at 65°C followed by a bake at 95°C.[2] Thicker films will require longer bake times.

Exposure

SU-8 is sensitive to near-UV radiation (350-400 nm).[2][7]

- Place a photomask over the coated substrate.
- Expose the substrate to a UV light source with the appropriate dose. The optimal exposure dose depends on the film thickness; thicker films require a higher dose.[2]

Post-Exposure Bake (PEB)

The PEB step cross-links the exposed portions of the SU-8.

- Place the exposed substrate on a leveled hot plate.
- Similar to the soft bake, the PEB temperature and time are dependent on the film thickness. A ramp or two-step bake is recommended to reduce stress in the film.[2]

Development

The development process removes the unexposed portions of the SU-8.

- Immerse the substrate in an SU-8 developer solution (e.g., PGMEA).
- Agitate gently until the unexposed resist has been fully removed.
- Rinse thoroughly with IPA and dry with a gentle stream of nitrogen. A white film appearing during the IPA rinse indicates incomplete development.

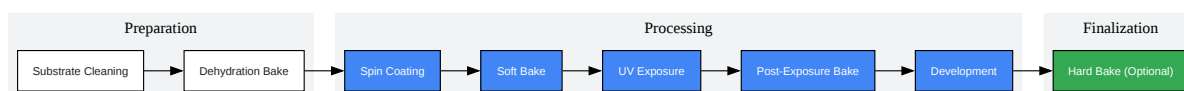
Hard Bake (Optional)

A hard bake can be performed to further cross-link the SU-8 and improve its mechanical and thermal stability for permanent applications.[1]

- Bake the substrate on a hot plate or in a convection oven, typically at a temperature between 150-200°C.[1]

Visualization of the SU-8 Processing Workflow

The following diagram illustrates the key stages of the SU-8 photolithography process.



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